molecular formula C23H37N3O10 B15363310 N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine

Numéro de catalogue: B15363310
Poids moléculaire: 515.6 g/mol
Clé InChI: FCFCXLQCRXEWGE-GWDXOCJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a structurally complex molecule featuring:

  • A tert-butyl ester group for enhanced lipophilicity and metabolic stability.
  • A substituted oxolane (tetrahydrofuran) ring with dihydroxy and hydroxymethyl groups, likely contributing to hydrogen-bonding interactions.
  • A pyrimidine-2,6-dione core with a methyl substituent, a motif common in nucleobase analogues and enzyme inhibitors.
  • A (2-methylpropan-2-yl)oxycarbonylamino (Boc-protected amino) group, providing stability during synthesis and controlled deprotection in biological environments.

Propriétés

Formule moléculaire

C23H37N3O10

Poids moléculaire

515.6 g/mol

Nom IUPAC

tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16+,17+,18-/m0/s1

Clé InChI

FCFCXLQCRXEWGE-GWDXOCJHSA-N

SMILES isomérique

CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C(=CN(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)OC(C)(C)C

SMILES canonique

CC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the pyrimidinyl and butanoate groups.

Key steps in the synthesis include:

  • Formation of the oxolane ring: This step typically involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.

  • Attachment of the pyrimidinyl group: This step often requires the use of condensation reactions to connect the pyrimidinyl ring to the oxolane ring.

  • Addition of the butanoate group: This step involves esterification or amide bond formation to attach the tert-butyl butanoate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors, temperature control, and the use of high-purity reagents. Purification steps such as recrystallization or chromatography are commonly employed to ensure the final product meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxides.

  • Reduction: It can be reduced using agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Applications De Recherche Scientifique

This compound has several applications across different scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It can serve as a probe or marker in biochemical studies, helping to elucidate the roles of various biomolecules in cellular processes.

Industry: Utilized in the formulation of specialty chemicals and in the manufacturing of advanced materials with specific properties.

Mécanisme D'action

The mechanism by which tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. This compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: Can interact with cellular receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Heterocyclic Core Modifications

Compound from :

(3R,2′R)-tert-Butyl 2-[3-(Boc)amino-2-oxopyrrolidin-1-yl]-3-methylbutanoate

  • Key Differences: Replaces the pyrimidine-2,6-dione with a 2-oxopyrrolidinone ring. Lacks the dihydroxy oxolane moiety, instead incorporating a pyrrolidine-derived heterocycle.
  • Absence of oxolane hydroxyl groups diminishes hydrogen-bonding capacity, which could lower target affinity in polar environments.
Compound from :

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...pyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)...propanenitrile

  • Key Differences: Features a terpenoid-thioether-modified pyrimidinone linked to a tetrahydrofuran ring. Includes a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group, enhancing solubility in organic phases.
  • Functional Implications :
    • The DMT group improves synthetic handling but requires acidic deprotection, unlike the target compound’s Boc group, which is stable under basic conditions .
    • The thioether moiety may confer redox-sensitive reactivity, a property absent in the target compound.

Protecting Group Strategies

Compound from :

tert-butyl (3S)-4-[[3-(4-chlorobenzoyl)-4-methyl-5-(trideuteriomethyl)-2-thienyl]amino]-3-(Fmoc-amino)-4-oxo-butanoate

  • Key Differences: Uses Fmoc (fluorenylmethoxycarbonyl) instead of Boc for amino protection. Incorporates a trideuteriomethyl group for isotopic labeling.
  • Functional Implications: Fmoc’s base-labile nature makes it suitable for solid-phase peptide synthesis, whereas Boc’s acid lability aligns with solution-phase strategies .

Pharmacophore Diversity

Compound from :

tert-butyl(3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

  • Key Differences: Contains a branched amino acid side chain with methyl and methoxy substituents. Lacks heterocyclic motifs, focusing instead on peptidomimetic design.
  • Functional Implications: The peptidomimetic structure may target proteases or transporters, contrasting with the pyrimidine dione’s likely role in nucleotide-binding enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.